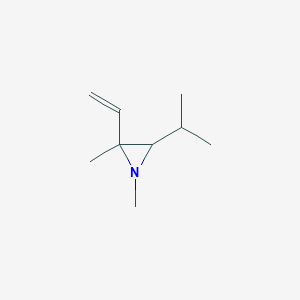
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features an ethenyl group, two methyl groups, and a propan-2-yl group attached to the aziridine ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves large-scale batch or continuous processes. These methods focus on optimizing yield and purity while minimizing by-products. Key steps include:
Raw Material Selection: High-purity starting materials to ensure consistent product quality
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration
Purification: Techniques like distillation, crystallization, or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions
Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)
Major Products
Oxidation Products: Aziridine oxides
Reduction Products: Amines
Substitution Products: Substituted aziridines with various functional groups
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers through ring-opening polymerization.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
2-Methylaziridine: A derivative with a single methyl group attached to the aziridine ring.
3-(Propan-2-yl)aziridine: A derivative with a propan-2-yl group attached to the aziridine ring.
Uniqueness
2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the methyl and propan-2-yl groups provide steric hindrance, influencing its interaction with other molecules.
Eigenschaften
CAS-Nummer |
344324-86-3 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3 |
InChI-Schlüssel |
XCKBZUHTUOTTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(N1C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
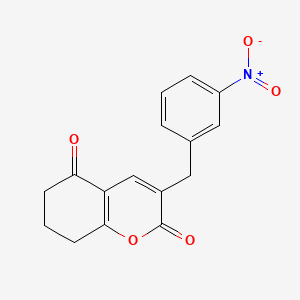
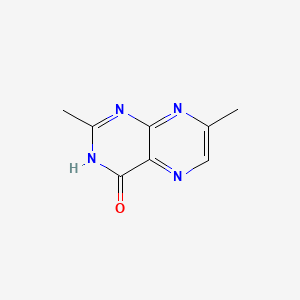
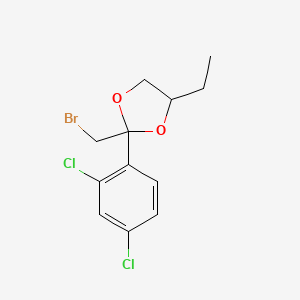
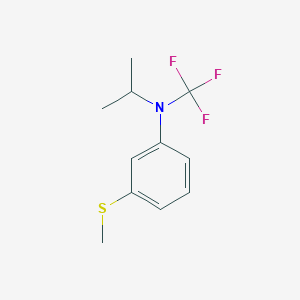
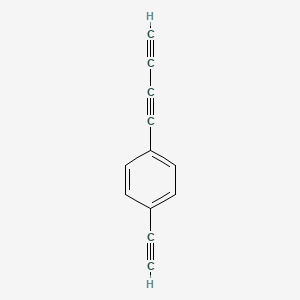
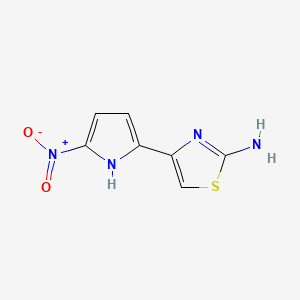
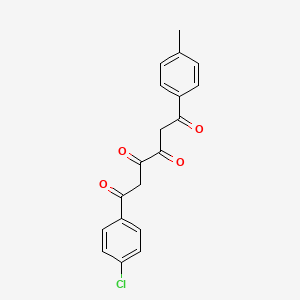
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
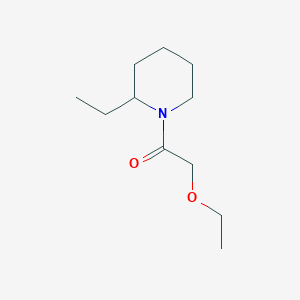
![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
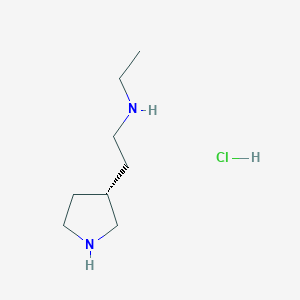
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
